[(2R)-2-hydroxy-2-[(2S,3S,4R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
CAS No.: 220017-49-2
Cat. No.: VC0021029
Molecular Formula: C26H44O10
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220017-49-2 |
|---|---|
| Molecular Formula | C26H44O10 |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | [(2R)-2-hydroxy-2-[(2S,3S,4R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18?/m1/s1 |
| Standard InChI Key | QKVPHRSJRTWUAC-CHVQCXDUSA-N |
Introduction
Chemical Properties and Structure
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a synthetic carbohydrate derivative with the molecular formula C₂₆H₄₄O₁₀ and a molecular weight of 516.62 g/mol . The compound is registered under CAS number 220017-49-2 and has the unique ingredient identifier 3W6JGY33Z7 . This compound exists as a white crystalline powder with a melting point in the range of 105-108°C .
The structure consists of a galactofuranose ring (the five-membered ring form of galactose) with pivaloyl groups (2,2-dimethylpropanoyl) attached at positions 1, 2, 3, and 6, while position 5 bears a free hydroxyl group. The IUPAC name of the compound is [(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate .
Table 1. Key Chemical Properties of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₄₄O₁₀ |
| Molecular Weight | 516.62 g/mol |
| CAS Number | 220017-49-2 |
| Physical State | White crystalline powder |
| Melting Point | 105-108°C |
| IUPAC Name | [(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
| Unique Identifier | 3W6JGY33Z7 |
| Purity (Commercial) | >95% |
Synthesis Methods
Several methods have been developed for the synthesis of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside. The most common approach starts with D-galactose as the raw material, which undergoes selective protection of hydroxyl groups.
Synthesis from D-galactose
The primary synthesis pathway involves the protection of hydroxyl groups of D-galactose with pivaloyl groups. This is typically accomplished by reacting D-galactose with 1-(trimethylacetyl)imidazole (pivaloyl imidazole) in N,N-dimethylformamide (DMF) . This reaction forms the protected furanoside derivatives, with 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside (II) as the major product and a mixture of anomers of 1,2,3,5,6-penta-O-pivaloyl-D-galactofuranose as minor products .
Alternative Synthesis Approach
An alternative approach involves the esterification of alpha-D-galactofuranose with pivaloyl chloride in the presence of a base such as pyridine. This method is also effective in selectively protecting the hydroxyl groups at positions 1, 2, 3, and 6.
Table 2. Synthesis Conditions and Yields for 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside
Applications in Carbohydrate Chemistry
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside has numerous applications in carbohydrate chemistry, particularly as an intermediate in the synthesis of complex sugars and sugar derivatives.
Synthesis of Deoxygalactonojirimycin Derivatives
One of the most significant applications of this compound is in the synthesis of deoxygalactonojirimycin (DGJ) and its derivatives . DGJ is a potent inhibitor of alpha-galactosidase and has potential therapeutic applications for certain genetic disorders.
The synthesis pathway involves converting 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside to (2S,3S,4R,5S)-2-hydroxymethyl-piperidine-3,4,5-triol, which is an isomer of DGJ . This transformation demonstrates the utility of the compound as a versatile synthetic intermediate.
Conversion to L-altrose Derivatives
Another important application is the conversion of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside to 1,2,3,6-tetrapivaloyl-alpha-L-altrofuranose (III) . This conversion allows for the simple preparation of L-altrose derivatives from the more readily available D-galactose derivatives without the need for chromatographic separation and purification.
After the conversion, the crystalline 1,2,3,6-tetra-O-pivaloyl-alpha-L-altrofuranose can undergo deprotection reactions (e.g., using sodium methoxide in methanol) to remove the pivaloyl protecting groups, resulting in pure alpha-L-altrofuranoside .
Synthesis of Thiohexoses
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside can also be used in the synthesis of thiohexoses, such as (2R,3R,4S,5R,6R)-6-hydroxymethyl-tetrahydro-thiopyran-2,3,4,5-tetraol (D-galactothiopyranose) . This synthesis follows a pathway analogous to that of DGJ.
The process involves protecting the hydroxyls and substituting with a benzylthio group to obtain 5-benzylthio-5-deoxy-1,2,3,6-tetrapivaloyl-alpha-D-galactofuranose (IV), which can be crystallized to purify this intermediate. After deprotection, the galactofuranoside intermediate is reduced to obtain D-galactothiopyranose .
Role in Stereoselective Glycosylation
A particularly valuable aspect of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside and related pivaloylated galactose derivatives is their role in controlling stereoselectivity during glycosylation reactions.
alpha-Selectivity in Glycosylation Reactions
Research has demonstrated that 4-O-pivalate protected galactosyl donors show excellent alpha-selectivity in glycosylation reactions . This stereodirecting effect is crucial for the controlled synthesis of complex carbohydrates with specific stereochemical configurations.
The mechanism of this stereoselectivity is attributed to the electronic properties of the pivaloyl group. The electron-donating ability of the tert-butyl group in the pivaloyl ester increases electron density on the oxygen atom, which contributes to the stabilization of positive charge at the anomeric center during glycosylation reactions . This electronic effect shifts the general reaction mechanism toward looser and more alpha-selective ion pairs.
Comparison with Other Protecting Groups
Studies have compared the stereodirecting effects of pivalate esters with other protecting groups, such as acetate and benzoate esters. While 4-O-pivalate protected donors give excellent alpha-selectivity, the corresponding 4-O-acetate typically provides lower selectivity .
Table 3. Comparison of Stereoselectivity for Different Protecting Groups in Galactosylation Reactions
Large-Scale Production Considerations
The production of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside on a preparatory scale (greater than one kilogram) has been documented, highlighting its industrial relevance .
Scale-Up Challenges and Solutions
When scaling up the synthesis, several challenges must be addressed. The crystallization process following the initial reaction is notably slow, generally taking two days . This extended timeframe must be factored into production schedules.
The yield for the pivaloylation step is reported to be 25-35% (7.2-10 kg) when performed on a multi-kilogram scale . While this yield may seem moderate, it is acceptable for complex carbohydrate chemistry, especially considering the high purity of the final product.
Purification Process at Scale
The purification process at scale involves dissolving the crude product in heptane/ethyl acetate (approximately 25 kg), washing with water, drying with magnesium sulfate, concentrating, and crystallizing from heptane at approximately 20°C .
This multi-step purification process effectively separates the desired tetra-pivaloylate from the penta-pivaloylate byproduct. The resulting 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a white crystalline powder with high purity, making it suitable for subsequent synthetic applications.
Biological and Biochemical Significance
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside has significant biological and biochemical relevance, particularly in glycobiology research.
Interactions with Carbohydrate-Binding Proteins
The biological activity of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside primarily involves interactions with carbohydrate-binding proteins such as lectins. These interactions can modulate various biological processes, including cell signaling and immune responses.
Applications in Glycobiology Research
This compound serves as a valuable biochemical reagent in glycobiology research, focusing on the structure, synthesis, and biological functions of carbohydrates . Its unique structure allows it to participate in various biochemical assays and studies related to carbohydrate-protein interactions.
The applications extend to the development of sugar chips and carbohydrate-based materials for drug discovery, diagnostics, and vaccine development . These diverse applications underscore the compound's importance in advancing our understanding of carbohydrate-mediated biological processes.
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